(5,6,7,8-Tetrahydronaphthalen-2-yl)thiourea
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Overview
Description
(5,6,7,8-Tetrahydronaphthalen-2-yl)thiourea is an organic compound with the molecular formula C11H14N2S. It is a derivative of thiourea, where the thiourea moiety is attached to a tetrahydronaphthalenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydronaphthalen-2-yl)thiourea typically involves the reaction of 2-amino-5,6,7,8-tetrahydronaphthalene with thiourea. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydronaphthalen-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for diseases such as diabetes and cancer.
Industry: It is used in the synthesis of materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-2-yl)thiourea involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in disease progression, such as those regulating glucose metabolism in diabetes .
Comparison with Similar Compounds
Similar Compounds
(5,6,7,8-Tetrahydronaphthalen-2-yl)amine: Similar structure but with an amine group instead of thiourea.
2-Amino-5,6,7,8-tetrahydronaphthalene: Another related compound with an amino group.
6-Amino-1,2,3,4-tetrahydronaphthalene: A similar compound with an amino group at a different position
Uniqueness
(5,6,7,8-Tetrahydronaphthalen-2-yl)thiourea is unique due to its thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its amine counterparts. This uniqueness makes it valuable for specific applications, such as enzyme inhibition and material synthesis .
Properties
Molecular Formula |
C11H14N2S |
---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-ylthiourea |
InChI |
InChI=1S/C11H14N2S/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H3,12,13,14) |
InChI Key |
DKOZKMIDAPYCRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)NC(=S)N |
Origin of Product |
United States |
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